4-[4-(4-Aminophenyl)piperazin-1-yl]aniline
Overview
Description
4-[4-(4-Aminophenyl)piperazin-1-yl]aniline is an organic compound with the molecular formula C16H20N4 and a molecular weight of 268.36 g/mol . It is also known by other names such as 1,4-Bis(4-aminophenyl)piperazine and 4,4’-(piperazine-1,4-diyl)dianiline . This compound is characterized by the presence of a piperazine ring substituted with two aniline groups at the 1 and 4 positions.
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of tyrosine kinase inhibitors , suggesting that tyrosine kinases could be potential targets.
Mode of Action
If it acts similarly to related compounds, it may inhibit tyrosine kinases, enzymes that play a key role in the signal transduction pathways of cells .
Biochemical Pathways
If it acts as a tyrosine kinase inhibitor, it could impact various signaling pathways, including those involved in cell growth and differentiation .
Preparation Methods
The synthesis of 4-[4-(4-Aminophenyl)piperazin-1-yl]aniline typically involves the reaction of piperazine with 4-nitroaniline, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[4-(4-Aminophenyl)piperazin-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups in the precursor can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like potassium permanganate or hydrogen peroxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(4-Aminophenyl)piperazin-1-yl]aniline has several scientific research applications, including:
Comparison with Similar Compounds
4-[4-(4-Aminophenyl)piperazin-1-yl]aniline can be compared with other similar compounds, such as:
1-(4-Aminophenyl)piperazine: This compound has a similar structure but with only one aniline group attached to the piperazine ring.
4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline: This compound has a methoxy group instead of an amino group on the phenyl ring.
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: This compound has a fluorophenyl group and a carbonyl group attached to the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two aniline groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[4-(4-aminophenyl)piperazin-1-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHZAVJNUJCQRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322586 | |
Record name | 4-[4-(4-aminophenyl)piperazin-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7479-12-1 | |
Record name | NSC401585 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[4-(4-aminophenyl)piperazin-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(p-aminophenyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ4QJV3C4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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